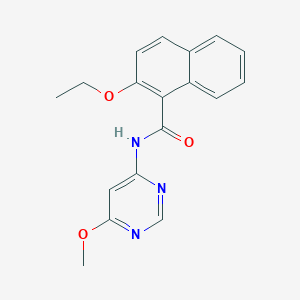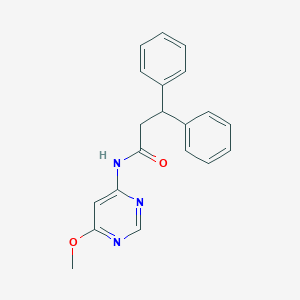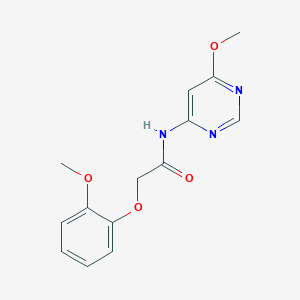
2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, also known as 2-FPMA, is an organic compound with an amide group attached to a phenyl ring. It is a member of the class of compounds known as pyrimidine amides, which have been widely studied due to their wide range of biological activities. 2-FPMA is of particular interest due to its potential applications in the fields of medicinal chemistry, drug discovery and biochemistry.
科学的研究の応用
2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is of particular interest to the scientific community due to its potential applications in medicinal chemistry, drug discovery, and biochemistry. It has been used in the synthesis of various pharmaceutical compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound has also been used in the synthesis of novel antifungal agents, as well as in the synthesis of inhibitors of the enzyme dihydrofolate reductase, which is involved in the synthesis of thymidylate and other important biomolecules.
作用機序
2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has been shown to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This interaction results in the inhibition of the enzyme, which in turn leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine is associated with a variety of physiological effects, including increased alertness, improved cognitive function, and improved mood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, this compound has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have neuroprotective effects, as well as to protect against oxidative stress.
実験室実験の利点と制限
2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, this compound is also limited by its low solubility in water and its potential for toxicity.
将来の方向性
There are several potential future directions for research on 2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide. One potential direction is to further investigate its potential applications in medicinal chemistry, drug discovery, and biochemistry. Additionally, further research could be done on its potential anti-inflammatory, anti-cancer, and anti-microbial properties. Finally, further research could be done to determine the effects of this compound on other enzymes, as well as its potential therapeutic applications.
合成法
2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can be synthesized through a variety of methods. One of the most popular methods is by the reaction of 2-fluorophenol with pyrimidine-4-carboxylic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces this compound and sodium or potassium salt of pyrimidine-4-carboxylic acid.
特性
IUPAC Name |
2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-13-7-11(15-8-16-13)17-12(18)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOJUTPOUWOZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B6504998.png)
![3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6505006.png)
![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6505021.png)
![3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6505026.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6505031.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide](/img/structure/B6505036.png)
![3-cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6505038.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B6505043.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B6505047.png)
![3-{[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6505057.png)



